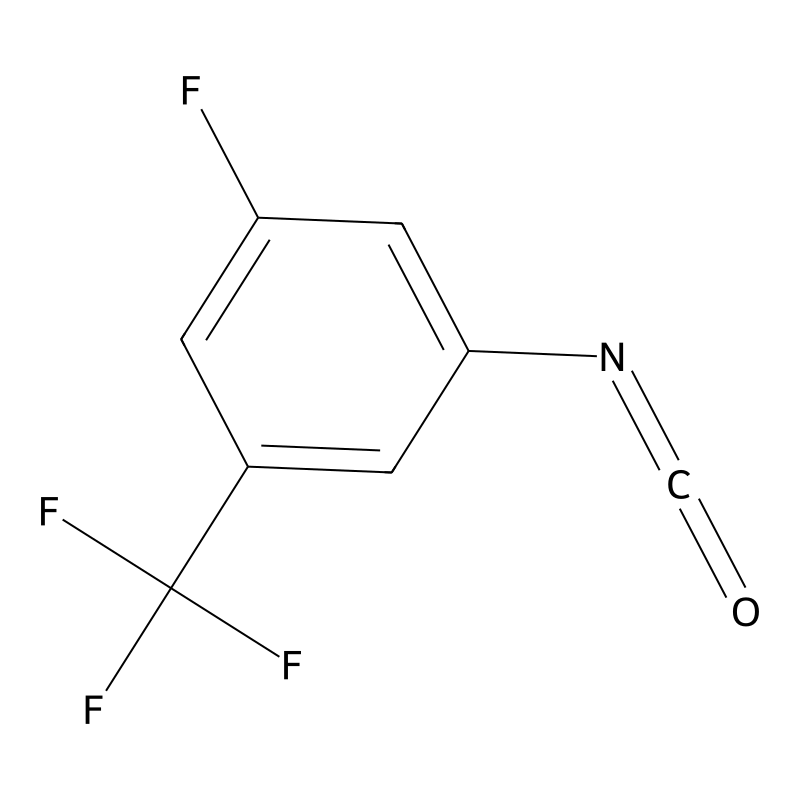

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Procurement Baseline: 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate as a Bioisosteric Building Block

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate (CAS 302912-19-2) is a specialized electrophilic fluorinated building block utilized primarily in the synthesis of pharmacologically active ureas and carbamates . It features an asymmetric 3,5-disubstitution pattern that combines the strong electron-withdrawing capabilities of a trifluoromethyl group with the minimal steric penalty of a fluorine atom. In industrial and medicinal chemistry procurement, this compound is selected specifically to impart strong hydrogen-bond donor acidity to downstream urea linkages while strictly controlling the lipophilicity (LogP) and molecular weight of the final active pharmaceutical ingredient (API) or agrochemical [1].

Substituting this compound with the more common 3,5-bis(trifluoromethyl)phenyl isocyanate frequently results in downstream products with excessive lipophilicity, leading to poor aqueous solubility, high plasma protein binding, and formulation failures [1]. Conversely, downgrading to 3-(trifluoromethyl)phenyl isocyanate removes the synergistic electron-withdrawing effect of the meta-fluorine, which reduces the acidity of the resulting urea NH protons and weakens target binding affinities, such as kinase hinge region interactions [2]. Furthermore, attempting to use non-fluorinated analogs introduces metabolic vulnerabilities at the substituted positions, compromising the pharmacokinetic stability of the synthesized library and necessitating the specific procurement of the 3-fluoro-5-(trifluoromethyl) variant.

Molecular Weight Optimization vs. 3,5-Bis(trifluoromethyl)phenyl isocyanate

In lead optimization, maintaining a low molecular weight is critical for oral bioavailability. Procuring 3-fluoro-5-(trifluoromethyl)phenyl isocyanate instead of the traditional 3,5-bis(trifluoromethyl)phenyl isocyanate reduces the mass contribution of the terminal aryl group by exactly 50.01 Da . This reduction in the building block's mass provides medicinal chemists with a significantly larger molecular weight budget for optimizing the rest of the scaffold without violating Lipinski's Rule of Five.

| Evidence Dimension | Building block mass contribution |

| Target Compound Data | 205.11 g/mol |

| Comparator Or Baseline | 3,5-Bis(trifluoromethyl)phenyl isocyanate (255.12 g/mol) |

| Quantified Difference | 50.01 Da reduction (approx. 20% mass savings) |

| Conditions | Standard stoichiometric incorporation into urea/carbamate scaffolds |

A 50 Da savings is a significant advantage in drug design, allowing buyers to procure a building block that maximizes ligand efficiency while retaining the critical 3,5-disubstituted electronic profile.

Lipophilicity (LogP) Reduction for Formulation Compatibility

The 3,5-bis(trifluoromethyl)phenyl group is known to increase the partition coefficient (LogP) of drug candidates, often resulting in highly lipophilic compounds that fail solubility assays [1]. By replacing one CF3 group with a fluorine atom via 3-fluoro-5-(trifluoromethyl)phenyl isocyanate, the downstream urea derivatives consistently exhibit a reduction in calculated LogP by approximately 0.6 to 1.0 units. This precise attenuation of lipophilicity directly translates to improved aqueous solubility and easier downstream formulation, without sacrificing the metabolic stability provided by the C-F bonds[2].

| Evidence Dimension | Downstream derivative lipophilicity (LogP) |

| Target Compound Data | ~0.6 - 1.0 LogP units lower |

| Comparator Or Baseline | Ureas derived from 3,5-bis(trifluoromethyl)phenyl isocyanate |

| Quantified Difference | Reduction of up to 1.0 LogP unit |

| Conditions | Comparative SAR profiling of 3,5-disubstituted aryl ureas |

Procuring this specific bioisostere improves the viability of insoluble drug candidates by fine-tuning lipophilicity without altering the core binding mode.

Electronic Activation of Urea Hydrogen Bond Donors

For kinase inhibitors, the urea NH protons must be sufficiently acidic to act as strong hydrogen bond donors. While 3-(trifluoromethyl)phenyl isocyanate is a simpler procurement option, it lacks the secondary electron-withdrawing group[1]. The inclusion of the meta-fluorine in 3-fluoro-5-(trifluoromethyl)phenyl isocyanate provides a strong inductive effect, which synergizes with the CF3 group to lower the pKa of the resulting urea protons, thereby enhancing target residence time and binding affinity compared to mono-substituted baselines [2].

| Evidence Dimension | Inductive electron-withdrawing capacity (Hammett σm) |

| Target Compound Data | Combined σm effect of CF3 (+0.43) and F (+0.34) |

| Comparator Or Baseline | 3-(Trifluoromethyl)phenyl isocyanate (CF3 only, +0.43) |

| Quantified Difference | ~80% increase in meta-inductive electron withdrawal |

| Conditions | Theoretical and empirical pKa modulation of aryl ureas |

Buyers targeting hinge-binding or deep-pocket hydrogen bond networks must select this compound to maximize urea acidity and target affinity.

Synthesis of Next-Generation Kinase Inhibitors

This compound is a highly effective precursor for synthesizing Type II and Type III kinase inhibitors where an acidic, metabolically stable, and sterically constrained terminal aryl urea is required. It is specifically chosen when earlier iterations using 3,5-bis(trifluoromethyl)phenyl isocyanate suffer from poor solubility or excessive plasma protein binding [1].

Development of Soluble Epoxide Hydrolase (sEH) Inhibitors

In the optimization of sEH inhibitors, which heavily rely on urea pharmacophores, this isocyanate provides the exact electronic profile needed for tight active-site binding while keeping the overall lipophilicity within the narrow window required for central nervous system (CNS) penetration or oral bioavailability [1].

Agrochemical Library Generation for Herbicide and Fungicide Discovery

Procured for agricultural R&D, this building block is used to synthesize novel fluorinated phenylureas. The strong C-F and C-CF3 bonds provide excellent environmental and metabolic stability against soil degradation and plant cytochromes, offering an extended half-life compared to non-fluorinated or mono-halogenated analogs[2].

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Dates

Explore Compound Types